N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chloro-1H-pyrazole with a benzyl halide derivative, followed by cyclization with a pyridine derivative under acidic or basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyridine derivatives.
Scientific Research Applications
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
1H-Pyrazolo[3,4-b]quinolines: These compounds have a quinoline ring fused to the pyrazole ring, which can result in different biological activities and applications.
Uniqueness
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities. Its chloro group and carboxamide functionality are particularly noteworthy, as they can participate in various chemical reactions and interactions with biological targets .
Properties
Molecular Formula |
C25H21ClN6O |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H21ClN6O/c1-16-12-22(23-17(2)30-32(24(23)28-16)21-6-4-3-5-7-21)25(33)29-20-10-8-18(9-11-20)14-31-15-19(26)13-27-31/h3-13,15H,14H2,1-2H3,(H,29,33) |
InChI Key |
WTRAROKZJYIKTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=CC=C(C=C4)CN5C=C(C=N5)Cl |
Origin of Product |
United States |
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